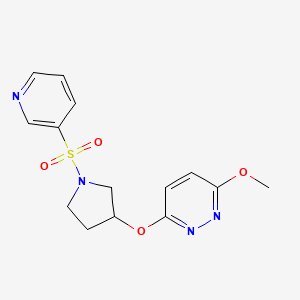

3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Description

3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a pyridazine derivative featuring a methoxy group at position 3 and a complex pyrrolidin-3-yloxy substituent at position 6. The pyrrolidine ring is sulfonylated at the 1-position by a pyridin-3-yl group, introducing both steric bulk and electronic modulation.

Properties

IUPAC Name |

3-methoxy-6-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-21-13-4-5-14(17-16-13)22-11-6-8-18(10-11)23(19,20)12-3-2-7-15-9-12/h2-5,7,9,11H,6,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKHNGIONCPLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Methoxylation: Introduction of the methoxy group at the 3-position of the pyridazine ring can be achieved using methanol in the presence of an acid catalyst.

Pyrrolidin-3-yloxy Substitution: The pyrrolidin-3-yloxy group is introduced through a nucleophilic substitution reaction, where the pyridazine ring is reacted with a pyrrolidin-3-ol derivative.

Industrial Production Methods

Industrial production of 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.

Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or ammonia in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of 3-hydroxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine.

Reduction: Formation of 3-methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)dihydropyridazine.

Substitution: Formation of 3-substituted-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Enzyme Inhibition

Recent studies have indicated that this compound may act as an inhibitor for various enzymes, particularly those involved in neurotransmitter metabolism. For example:

- Monoamine Oxidase Inhibition : Similar compounds have shown potent inhibition of monoamine oxidase B, which is crucial in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. A related derivative exhibited an IC50 value of 0.013 µM for MAO-B inhibition, suggesting that 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine could have similar efficacy.

2. Anticancer Activity

The compound's structural features may also confer anticancer properties:

- Cytotoxicity Studies : Preliminary findings suggest that this compound exhibits low cytotoxicity against various cancer cell lines, indicating a favorable therapeutic index. For instance, related derivatives have demonstrated IC50 values significantly higher than those of known cytotoxic agents, suggesting a potential for development as an anticancer therapeutic .

3. Anti-inflammatory Properties

Pyridazine derivatives have been noted for their anti-inflammatory effects:

- Analgesic Activity : Compounds structurally similar to 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine have shown significant analgesic activity without the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). This is particularly promising for developing safer pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the biological efficacy of pyridazine derivatives. Key findings include:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Methoxy Group | Moderate | - | Enhances solubility |

| Pyridinyl Sulfonyl | High | - | Critical for enzyme inhibition |

| Pyrrolidine Ring | Essential | - | Provides structural stability |

These insights suggest that modifications to the existing structure could lead to more potent derivatives with improved selectivity and reduced side effects.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Neuroprotective Effects : In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress, making them candidates for further investigation in neurodegenerative disease models.

- Anti-cancer Research : A study on pyridazine derivatives showed promising results in inhibiting tumor growth in animal models, supporting the need for further exploration of this compound's anticancer properties.

- Pain Management Trials : Clinical trials evaluating similar compounds have indicated significant analgesic effects without gastrointestinal toxicity, suggesting that 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine could be developed into a new class of pain relievers.

Mechanism of Action

The mechanism of action of 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its bioactivity.

Comparison with Similar Compounds

3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine (CAS: 1247506-87-1)

Structural Differences :

- Position 3 : Methyl group instead of methoxy.

- Position 6 : Pyrrolidin-3-yloxy group lacks the pyridin-3-ylsulfonyl modification.

Implications :

- Absence of the sulfonyl group diminishes hydrogen-bonding capacity, which may reduce binding affinity to targets reliant on polar interactions.

Table 1: Key Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₇H₁₉N₅O₄S | 389.43 g/mol | 3-OCH₃, 6-(pyridin-3-ylsulfonyl-pyrrolidine) |

| 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine | C₁₀H₁₄N₄O | 218.25 g/mol | 3-CH₃, 6-(pyrrolidin-3-yloxy) |

Sulfamethoxypyridazine and Related Sulfonamides

Structural Differences :

Implications :

- Sulfonamide groups are classic pharmacophores in antibiotics (e.g., sulfa drugs), while the target compound’s sulfonyl-pyrrolidine moiety may target non-antibacterial pathways, such as kinase inhibition .

- The pyrrolidine spacer in the target compound could enhance metabolic stability compared to the direct sulfonamide linkage, which is prone to acetylation or cleavage in vivo.

3-Methoxy-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (CAS: 2034436-30-9)

Structural Differences :

- Position 6 : Pyrimidine-2-carbonyl replaces pyridin-3-ylsulfonyl on the pyrrolidine ring.

Implications :

- Pyrimidine’s nitrogen-rich structure may enable additional π-π stacking or hydrogen-bonding interactions compared to pyridine.

Table 2: Substituent Comparison

| Compound | Position 6 Substituent | Electronic Effect |

|---|---|---|

| Target Compound | Pyridin-3-ylsulfonyl-pyrrolidine | Strong electron-withdrawing |

| 3-Methoxy-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine | Pyrimidine-2-carbonyl-pyrrolidine | Moderate electron-withdrawing |

3-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole (CAS: 2034411-50-0)

Structural Differences :

- Oxadiazole ring replaces pyridazine.

- 5-Chlorothiophene-sulfonyl group introduces aromatic and halogenated features.

Implications :

- The oxadiazole core may confer greater metabolic resistance but reduce π-stacking capability compared to pyridazine .

Research Findings and Trends

- Bioactivity : Sulfonamide-containing pyridazines () are historically antibacterial, whereas sulfonyl-pyrrolidine derivatives (Target Compound, ) are explored in kinase inhibitors due to their bulk and polarity .

- Solubility : Methoxy groups (Target Compound) generally improve aqueous solubility over methyl analogs (), critical for oral bioavailability .

- Synthetic Accessibility : Sulfonyl-pyrrolidine linkages require multi-step synthesis compared to simpler sulfonamides, impacting scalability .

Biological Activity

3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound features a pyridazine ring substituted with a methoxy group and a pyrrolidin-3-yloxy group, which is further substituted with a pyridin-3-ylsulfonyl group. The unique molecular architecture positions it as a candidate for various applications in medicinal chemistry, particularly in drug discovery targeting specific biological pathways.

The molecular formula of 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is with a molecular weight of 336.37 g/mol. Its structure is instrumental in determining its biological activity, as the presence of functional groups can influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. It may modulate activities related to cell proliferation, apoptosis, and inflammation, thereby exhibiting potential therapeutic effects.

Biological Activity

Research indicates that 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine demonstrates several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it suitable for further exploration as an antibacterial or antifungal agent. The structural similarities to other pyrrole derivatives known for their antimicrobial effects support this potential .

- Anticancer Properties : Investigations into the anticancer activity of similar compounds have shown promise, particularly through the inhibition of specific cancer cell lines. The ability to influence signaling pathways related to cancer progression may be relevant for therapeutic development .

- Neuropharmacological Effects : Given its structural features, there is potential for this compound to interact with neurotransmitter systems, possibly influencing conditions such as anxiety or depression .

Research Findings and Case Studies

Several studies have evaluated the biological activity of compounds structurally related to 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine:

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrole Derivative A | Antibacterial | 3.12 | |

| Pyrrole Derivative B | Anticancer | 5 | |

| Pyrrole Derivative C | Neuropharmacological | N/A |

Case Study: Anticancer Activity

In a recent study focusing on pyrrole derivatives, one compound exhibited significant cytotoxicity against various cancer cell lines with an IC50 value indicating potent activity at low concentrations. This suggests that modifications similar to those found in 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine could enhance anticancer properties .

Q & A

Q. What are the key synthetic challenges in preparing 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine, and how are they addressed?

The synthesis involves multi-step reactions, including:

- Sulfonylation : Introducing the pyridin-3-ylsulfonyl group to the pyrrolidine ring under controlled pH and temperature to avoid over-sulfonation .

- Etherification : Coupling the pyrrolidine-sulfonyl intermediate with the methoxypyridazine core via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and catalysts like K₂CO₃ .

- Purification : Chromatography (e.g., flash column or HPLC) is critical due to byproducts from incomplete substitutions. NMR and mass spectrometry are used to confirm intermediate structures .

Q. How is the compound’s structural integrity validated during synthesis?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at pyridazine C3, sulfonyl at pyrrolidine N1) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₇H₁₉N₄O₅S⁺) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the pyrrolidine ring’s conformation .

Q. What physicochemical properties are critical for its biological activity?

Key properties include:

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For example:

- In-line Analytics : FTIR monitors reaction progress in real time, reducing reliance on post-hoc TLC .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) via the pyridazine core and sulfonyl group .

- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting key hydrogen bonds with catalytic residues .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against cancer cell lines .

Q. How can contradictory data on its metabolic stability be resolved?

Discrepancies in hepatic microsomal stability studies (e.g., t₁/₂ = 2 h vs. 4 h) may arise from:

- Species Differences : Human vs. rat CYP450 isoform selectivity .

- Experimental Variability : Pre-incubation time or NADPH concentration effects.

Resolution : - LC-MS/MS Metabolite ID : Identifies oxidative hotspots (e.g., pyrrolidine ring) for targeted deuteration .

- CYP Inhibition Assays : Determine isoform-specific contributions using recombinant enzymes .

Q. What strategies mitigate toxicity risks identified in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.